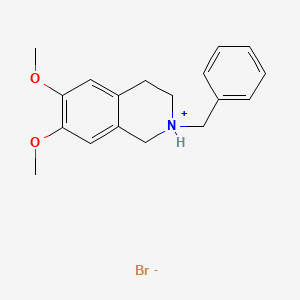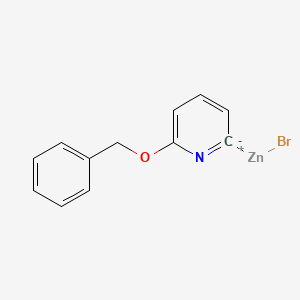
6-Benzyloxypyridin-2-ylzinc bromide, 0.25 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyloxypyridin-2-ylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the benzyloxy group on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxypyridin-2-ylzinc bromide typically involves the reaction of 6-benzyloxypyridine with zinc bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-Benzyloxypyridine+ZnBr2→6-Benzyloxypyridin-2-ylzinc bromide
Industrial Production Methods
On an industrial scale, the production of 6-Benzyloxypyridin-2-ylzinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxypyridin-2-ylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic centers in molecules, such as carbonyl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Inert Atmosphere: To prevent oxidation and moisture interference.
Tetrahydrofuran (THF): As a solvent to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving 6-Benzyloxypyridin-2-ylzinc bromide depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
6-Benzyloxypyridin-2-ylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used to construct complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 6-Benzyloxypyridin-2-ylzinc bromide involves its role as a nucleophilic reagent in chemical reactions. The zinc atom coordinates with the pyridine ring, enhancing its nucleophilicity and facilitating its participation in various reactions. The benzyloxy group further stabilizes the intermediate species formed during the reaction, leading to high selectivity and yield.
Comparison with Similar Compounds
Similar Compounds
2-Pyridylzinc bromide: Another organozinc reagent used in similar types of reactions.
6-Methoxypyridin-2-ylzinc bromide: A compound with a methoxy group instead of a benzyloxy group.
Uniqueness
6-Benzyloxypyridin-2-ylzinc bromide is unique due to the presence of the benzyloxy group, which enhances its reactivity and selectivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications where high efficiency and selectivity are required.
Properties
Molecular Formula |
C12H10BrNOZn |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
bromozinc(1+);6-phenylmethoxy-2H-pyridin-2-ide |
InChI |
InChI=1S/C12H10NO.BrH.Zn/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h1-8H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
MQCARAWYHZSXTP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C[C-]=N2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



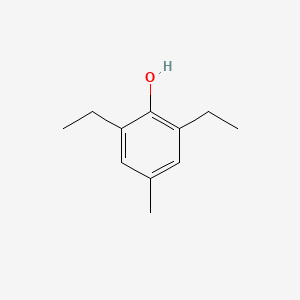
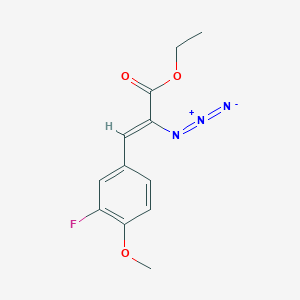
![Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]-](/img/structure/B13729539.png)
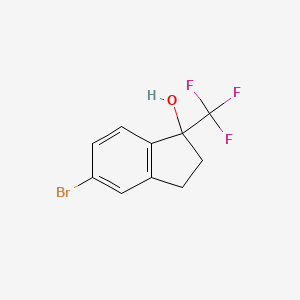
![diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13729562.png)
![[1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13729563.png)

![6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole](/img/structure/B13729578.png)
![4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester](/img/structure/B13729583.png)
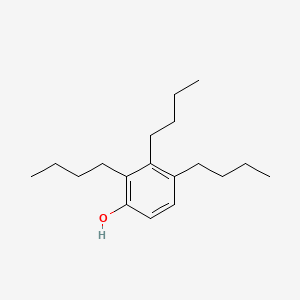
![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
![9-Azabicyclo[3.3.1]nonan-3-one HCl](/img/structure/B13729606.png)
